N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide
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Overview
Description
N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is a useful research compound. Its molecular formula is C20H16FNO2 and its molecular weight is 321.351. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Influenza Virus Inhibition
Furan-carboxamide derivatives, including structures related to "N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide," have been identified as potent inhibitors of the lethal H5N1 influenza A virus. Systematic structure-activity relationship studies demonstrated significant anti-influenza activity, highlighting the potential of these compounds in antiviral research (Yu Yongshi et al., 2017).
Synthetic Chemistry
Research has focused on developing novel synthetic pathways for producing diverse naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides. These methodologies offer broad substrate scope and high regioselectivity, facilitating the synthesis of biologically active complex molecules (L. Xia & Y. R. Lee, 2014).
HIV Integrase Inhibitors
Studies have explored the metabolism and disposition of potent HIV integrase inhibitors using 19F-NMR spectroscopy, providing insights into the pharmacokinetic properties and metabolic fate of compounds closely related to "this compound" (E. Monteagudo et al., 2007).
Anticancer and Antimicrobial Activities
Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which share structural similarities with the compound of interest, have shown potent cytotoxic activity against various cancer cell lines. These findings suggest the potential of these compounds as novel anticancer agents (L. Deady et al., 2005).
Mechanism of Action
Target of Action
The primary targets of N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide are microbial pathogens . Furan derivatives, such as this compound, have been shown to exhibit a wide range of biological and pharmacological characteristics, making them effective in combating various diseases .
Mode of Action
Furan-containing compounds are known to interact with their targets, leading to changes that inhibit the growth and proliferation of the pathogens .
Biochemical Pathways
Furan derivatives are known to interfere with several biochemical pathways in microbial pathogens, disrupting their normal functions and leading to their eventual death .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of microbial pathogens . This leads to a decrease in the number of pathogens, thereby alleviating the symptoms of the infection.
Biochemical Analysis
Biochemical Properties
Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the furan derivative .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO2/c21-15-8-5-13(6-9-15)12-22-20(23)19-11-17-16-4-2-1-3-14(16)7-10-18(17)24-19/h1-10,19H,11-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPASTQXLZVQEKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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